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Tasmannia lanceolata, ext. - 183815-52-3

Tasmannia lanceolata, ext.

Catalog Number: EVT-1512691
CAS Number: 183815-52-3
Molecular Formula: C8H12N2O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The extraction of bioactive compounds from Tasmannia lanceolata typically involves several methods, with water extraction being a common approach. For instance, dried leaves can be subjected to boiling water extraction at a ratio of 1:10 or 1:20 (plant material to water) under constant agitation. This process is followed by centrifugation and vacuum filtration to isolate the extract . The extraction yield can be calculated by weighing the dried extract against the initial plant material.

Extraction Process:

  1. Boil water and add plant material.
  2. Maintain agitation for a specified time.
  3. Centrifuge to separate solids.
  4. Filter and concentrate the extract.
Molecular Structure Analysis

Structure and Data
The primary bioactive compound in Tasmannia lanceolata is polygodial, a drimane-type sesquiterpene. Its molecular formula is C15H22O3, featuring a unique structure that contributes to its pungent flavor and bioactivity. The compound's structure includes multiple rings and hydroxyl groups that are crucial for its biological effects .

Polygodial Structure:

  • Molecular Formula: C15H22O3
  • Key Functional Groups: Hydroxyl groups, double bonds
Chemical Reactions Analysis

Reactions and Technical Details
Polygodial exhibits various chemical reactions, particularly in its interactions with microbial cells. Its antimicrobial properties are attributed to its ability to disrupt cell membranes, leading to cell lysis in various pathogens. The specific reactions include:

  • Inhibition of enzyme activity in microbial cells.
  • Disruption of lipid bilayers in bacterial membranes.

These reactions highlight its potential as a natural preservative in food applications .

Mechanism of Action

Process and Data
The mechanism of action of polygodial involves its interaction with microbial membranes, where it integrates into lipid bilayers, causing structural destabilization. This leads to increased permeability and eventual cell death. Studies have shown that polygodial can inhibit a range of food spoilage organisms such as Aspergillus niger and Candida albicans, demonstrating its broad-spectrum antimicrobial activity .

Key Mechanism Steps:

  1. Polygodial integrates into microbial membranes.
  2. Membrane integrity is compromised.
  3. Increased permeability leads to cell death.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
Tasmannia lanceolata exhibits several notable physical and chemical properties:

  • Appearance: Bushy shrub or small tree; leaves are lance-shaped.
  • Height: Typically 1.5–4 meters.
  • Fruit Characteristics: Spherical berries that are deep maroon to glossy black.
  • Chemical Properties:
    • High antioxidant activity.
    • Contains phenolic compounds such as flavanols and benzoic acids.
    • Exhibits strong antimicrobial properties against food spoilage organisms.

These properties make it suitable for culinary applications as well as potential medicinal uses .

Applications

Scientific Uses
Tasmannia lanceolata has gained recognition for its diverse applications:

  • Culinary Uses: The dried berries serve as a spice similar to pepper, enhancing flavors in various dishes including curries and cheeses. It is also exported for use in flavoring wasabi .
  • Medicinal Uses: Traditionally used by Indigenous Australians for its medicinal properties, including treatment for scurvy and as an anti-inflammatory agent .
  • Antioxidant Research: Studies have identified high levels of antioxidants in extracts from both leaves and berries, suggesting potential health benefits related to oxidative stress reduction .
Introduction to Tasmannia lanceolata

Botanical Taxonomy and Nomenclature

Tasmannia lanceolata belongs to the Winteraceae family, an ancient angiosperm lineage characterized by the absence of vessel elements in wood—a primitive trait among flowering plants. The species was initially described by Jean Louis Marie Poiret in 1808 as Winterana lanceolata. Later, in 1969, Albert Charles Smith reclassified it under the genus Tasmannia, resulting in the currently accepted binomial Tasmannia lanceolata [1] [3]. The genus name references Tasmania, its primary distribution zone, while the specific epithet lanceolata denotes its characteristic lance-shaped leaves.

Synonyms and Common Names

This species has accumulated numerous synonyms due to historical taxonomic revisions:

  • Drimys aromatica (R.Br. ex DC.) F.Muell.
  • Drimys lanceolata (Poir.) Baill.
  • Tasmannia aromatica R.Br. ex DC. [1] [3] [10].Regionally, it is termed mountain pepper in Victoria, pepperberry in Tasmania, and native pepper across southeastern Australia. These vernacular names reflect its culinary role as a spice alternative.

Botanical Characteristics

T. lanceolata exhibits dioecious reproduction, with male and female flowers occurring on separate plants. This necessitates cross-pollination for fruit development, typically mediated by insects. Key morphological features include:

  • Height: 2–5 meters (up to 8 meters in undisturbed habitats)
  • Leaves: Glossy, lanceolate, 20–120 mm long, emitting a cinnamon-like aroma when crushed
  • Flowers: Creamy-white, with 3–9 petals, blooming September–November
  • Fruit: Deep maroon to black berries (5–10 mm diameter) containing 4–18 seeds [1] [4] [5].The stems exhibit a distinctive crimson pigmentation in new growth, a key identification marker [4] [6].

Table 1: Key Chemical Compounds in Tasmannia lanceolata

Compound NamePart of PlantPrimary Function/Benefit
PolygodialLeaves, BerriesPungent principle; antimicrobial agent
EugenolBerriesAntioxidant; flavor precursor
Methyl eugenolBerriesFlavor compound
Gallic acidLeaves, BerriesAntioxidant; antimicrobial
RutinLeaves, BerriesAntioxidant; stabilizer
Vitamin E (α-tocopherol)LeavesAntioxidant; cellular protection
LuteinLeavesEye health promotion
Safrole*Bark, RootsFlavor precursor (limited in commercial clones)

Note: Commercial cultivation selects low-safrole clones due to regulatory restrictions [1] [4] [9].

Historical and Indigenous Use in Australasian Cultures

Indigenous communities of southeastern Australia and Tasmania have utilized T. lanceolata for millennia. The plant served dual roles: as a culinary spice and a therapeutic agent. Aboriginal peoples harvested leaves and berries to season meats and preserve foods, leveraging their antimicrobial properties for food safety [2] [6] [9].

Medicinal Applications

  • Dental Analgesic: Berries were crushed into a paste with water and applied to sore gums or toothaches, exploiting both antimicrobial and counter-irritant properties [2] [9].
  • Systemic Treatments: Infusions treated stomach aches, colic, venereal diseases, and skin disorders. Early European settlers adopted these practices, using bark and berry decoctions as anti-scurvy remedies due to high vitamin content [7] [9].
  • Topical Preparations: Leaf poultices addressed skin infections and wounds, with recent studies confirming broad-spectrum activity against pathogens like Staphylococcus aureus [4] [9].

Culinary Heritage

Berries provided a sweet initial taste followed by intense heat, while leaves offered a more consistent pungency. Both were dried or fresh:

  • Incorporated into meat marinades, enhancing flavor and inhibiting spoilage microbes during preservation.
  • Combined with other native ingredients (e.g., wattleseed) in traditional baking [8] [9].This heritage underpins modern "bush food" cuisine, which integrates native spices into contemporary dishes like pepperberry ice cream or kangaroo steaks [8] [9].

Table 2: Documented Antimicrobial Efficacy of Tasmannia lanceolata Extracts

Pathogen/TargetInhibitory CompoundEffectivenessReference (Source)
Candida albicansPolygodialLethal at 0.098 µg/mL (with anethole) [4]
Salmonella choleraesuisPolygodialRapid bactericidal action [4]
Zygosaccharomyces bailiiPolygodialFungicidal at 50 µg/mL [4]
Food spoilage bacteriaLeaf ethanol extract2× extended shelf life in sausages [9]
Listeria monocytogenesBerry water extractSignificant growth inhibition [4]

Ecological Distribution and Habitat Preferences

Tasmannia lanceolata thrives in cool temperate rainforests and alpine ecosystems of southeastern Australia. Its distribution spans Tasmania, Victoria, and the Great Dividing Range in New South Wales, typically at altitudes of 300–1,400 meters [1] [4] [10].

Habitat Requirements

Optimal growth occurs under these conditions:

  • Climate: High-rainfall zones (≥1,000 mm annually) with summer temperatures below 25°C. The species tolerates sub-zero temperatures and heavy frosts but suffers in prolonged heat [5] [6] [7].
  • Soil: Well-drained, acidic to neutral soils (pH 5.0–7.0) rich in organic matter. It is intolerant of alkaline substrates or waterlogged conditions [5] [6].
  • Light: Prefers dappled or partial shade but tolerates full sun in consistently cool, moist sites. Intense summer sun causes leaf scorching [6] [7].

Ecosystem Role and Cultivation

In native forests, it functions as an understory stabilizer, preventing erosion along riparian zones. Its berries provide critical nutrition for seed-dispersing birds like currawongs and lyrebirds [1] [5]. Commercial cultivation focuses on low-safrole clones (e.g., 'Mt. Wellington') to meet food safety standards. Key cultivation challenges include:

  • Dioecy Requirement: Female plants only fruit near male pollinizers (recommended ratio: 1 male per 5–7 females) [5] [7].
  • Disease Vulnerability: Susceptibility to Phytophthora cinnamomi root rot necessitates well-drained soils [1] [7].
  • Harvest Timing: Leaves peak in pungency February–September; berries ripen March–May [7] [9].

Table 3: Growth Requirements and Ecological Adaptations

FactorOptimal ConditionsAdaptive Significance
Temperature5–20°C; tolerates -8°C to 25°CAlpine resilience; frost tolerance
Rainfall≥1,000 mm/yearMoisture-dependent growth
Soil pH5.0–7.0 (acidic to neutral)Prevents micronutrient deficiencies
Light exposure40–70% shade (dappled light)Avoids leaf scorch in summer
Companion plantsDoryphora sassafras, Ozothamnus ferrugineusMimics natural understory communities
Pollination systemInsect-mediated cross-pollination (dioecious)Ensures genetic diversity in wild populations

T. lanceolata faces habitat fragmentation due to land clearing, though its alpine strongholds offer some protection. Conservation-compatible harvesting in Tasmania supports both ecological integrity and Indigenous economic initiatives [1] [9].

Properties

CAS Number

183815-52-3

Product Name

Tasmannia lanceolata, ext.

Molecular Formula

C8H12N2O2S

Synonyms

Tasmannia lanceolata, ext.

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